molecular formula C13H19FN2 B11884314 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane

1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane

Cat. No.: B11884314
M. Wt: 222.30 g/mol
InChI Key: LHORNKHMDQIFFS-UHFFFAOYSA-N
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Description

Historical Overview of 1,4-Diazepine Scaffolds in Medicinal Chemistry

The history of the 1,4-diazepine scaffold is closely linked to the revolutionary impact of a related class of compounds: the benzodiazepines. The accidental discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann-La Roche, and its subsequent market release in 1960, marked a new era in the treatment of anxiety and other central nervous system (CNS) disorders. wikipedia.orgbenzoinfo.comrelease.org.uknih.gov This was followed by the introduction of the even more potent diazepam (Valium) in 1963. wikipedia.orgnih.govresearchgate.net By the 1970s, benzodiazepines had become some of the most prescribed drugs globally, valued for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. wikipedia.orgrelease.org.uknih.gov

The success of the 1,4-benzodiazepine (B1214927) core, which features a benzene (B151609) ring fused to a diazepine (B8756704) ring, spurred intense interest in the broader family of diazepine-containing molecules. tsijournals.com Researchers began to explore the therapeutic potential of the core 1,4-diazepane ring system—a saturated seven-membered ring with two nitrogen atoms. This simpler, more flexible scaffold was recognized for its potential to serve as a versatile template in drug design, leading to its classification as a "privileged structure." researchgate.net

Importance of Privileged Structures in Drug Discovery Research

The concept of "privileged structures" was formally introduced in 1988 by Evans et al. to describe molecular frameworks that can provide high-affinity ligands for multiple, distinct biological targets. scielo.bropenochem.orgcambridgemedchemconsulting.comacs.orgnih.gov These scaffolds are considered privileged because they possess versatile binding properties and often exhibit favorable drug-like characteristics. nih.gov

Privileged structures like the 1,4-diazepane scaffold serve as efficient starting points in the drug discovery process. openochem.orgnih.gov Their key characteristics often include:

Versatile Binding: The ability to be modified with various functional groups to target different receptors or enzymes. nih.gov

Favorable Pharmacokinetics: Compatibility with biological systems, leading to better absorption and distribution. openochem.org

Synthetic Accessibility: The frameworks are often readily synthesizable, allowing for the creation of diverse compound libraries for screening. cambridgemedchemconsulting.com

By using a privileged structure as a base, medicinal chemists can increase the efficiency of finding new bioactive compounds, as these scaffolds are predisposed to interact with biological macromolecules. scielo.bropenochem.org

Rationale for Investigating 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane Derivatives

The specific design of this compound can be understood by analyzing its constituent parts in the context of modern medicinal chemistry strategies. The rationale for its investigation stems from the deliberate combination of a privileged core with a functionally optimized substituent.

The 1,4-Diazepane Core: As a recognized privileged scaffold, this provides a robust and flexible foundation for the molecule, increasing the probability of favorable biological interactions.

The N-Benzyl Moiety: The attachment of a benzyl (B1604629) group to a nitrogen-containing heterocycle (like piperidine (B6355638) or diazepane) is a common and effective strategy in drug design. researchgate.netnih.gov This N-benzyl motif is known to participate in crucial binding interactions such as cation-π and π-stacking with protein targets, and its three-dimensional nature allows for effective exploration of binding pockets. researchgate.netresearchgate.net

Strategic Aromatic Substitution: The pattern of substitution on the benzyl ring is critical for fine-tuning the molecule's properties:

Fluorine Substitution: The introduction of a fluorine atom is a widely used tactic in drug design to modulate a molecule's electronic properties, metabolic stability, and binding affinity. tandfonline.comnih.goveurekaselect.com A fluorine atom can increase lipophilicity, which may enhance membrane permeability, and can block sites of metabolic degradation, potentially prolonging the drug's half-life. tandfonline.comnih.govresearchgate.net Its high electronegativity can also alter the acidity or basicity of nearby functional groups, influencing bioavailability. tandfonline.com

Methyl Substitution: The addition of a methyl group, often termed the "magic methyl" effect in medicinal chemistry, can have a profound impact on a compound's activity. nih.govjuniperpublishers.com A methyl group can fill small hydrophobic pockets within a target's binding site, thereby increasing binding affinity and potency. researchgate.net It can also influence the molecule's conformation and serve as a "soft spot" for metabolism, preventing the formation of potentially toxic metabolites at other positions. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19FN2

Molecular Weight

222.30 g/mol

IUPAC Name

1-[(3-fluoro-4-methylphenyl)methyl]-1,4-diazepane

InChI

InChI=1S/C13H19FN2/c1-11-3-4-12(9-13(11)14)10-16-7-2-5-15-6-8-16/h3-4,9,15H,2,5-8,10H2,1H3

InChI Key

LHORNKHMDQIFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCCNCC2)F

Origin of Product

United States

Structure Activity Relationship Sar and Structural Modification Studies of 1 3 Fluoro 4 Methylbenzyl 1,4 Diazepane

Conformational Analysis of the 1,4-Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible scaffold that can adopt several conformations, with the lowest energy forms being the most relevant for biological activity. Extensive studies using NMR spectroscopy, X-ray crystallography, and molecular modeling have revealed that 1,4-diazepane systems typically exist in low-energy twist-boat or twisted chair conformations nih.govresearchgate.net.

The specific conformation adopted by the diazepane ring is critical as it dictates the spatial orientation of the substituents, which in turn affects how the molecule interacts with its biological target nih.govchemisgroup.us. For instance, in certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, a twist-boat conformation stabilized by an intramolecular π-stacking interaction was identified as the bioactive conformation nih.gov. The design of conformationally constrained analogs that lock the diazepane ring into this preferred geometry has been a successful strategy for developing potent antagonists nih.gov. The inherent flexibility of the diazepane ring, while allowing it to adapt to various receptor topographies, also presents a challenge in drug design, making conformational analysis a cornerstone of SAR studies for this class of compounds.

Possible Conformations of the 1,4-Diazepane Ring
ConformationKey FeaturesRelevance to Activity
Twist-BoatLower energy conformation, can be stabilized by intramolecular interactions. nih.govOften identified as the bioactive conformation for receptor binding. nih.gov
Twisted ChairAnother low-energy and stable conformation. researchgate.netidc-online.comCan also contribute to the overall conformational equilibrium and biological activity.
BoatHigher energy due to steric interactions, such as flagpole hydrogens. libretexts.orgyoutube.comGenerally considered a transitional state and less relevant for direct receptor binding. youtube.com
ChairA stable conformation, but can interconvert via a ring-flip to another chair form. libretexts.orgwikipedia.orgThe specific axial or equatorial positioning of substituents in the chair form can significantly impact activity. wikipedia.org

Influence of the 3-Fluoro-4-methylbenzyl Substituent on Biological Activity

The nature of the substituent at the N1 position of the 1,4-diazepane ring plays a pivotal role in determining the compound's pharmacological profile. In 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane, the substituted benzyl (B1604629) group is a key determinant of its interaction with target receptors. The electronic and steric properties of the fluorine and methyl groups on the benzyl ring are critical for modulating this activity.

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeability, and binding affinity tandfonline.comnih.gov. Fluorine's high electronegativity can alter the electronic distribution within the molecule, which can lead to more favorable interactions with the target receptor nih.gov.

The position of the fluorine atom on the aromatic ring is crucial. For instance, placing a fluorine group at the meta-position (C3) of the benzyl ring, as in the compound of interest, can significantly influence the molecule's properties. This substitution can affect the pKa of nearby functional groups and create unique electrostatic interactions with the receptor's binding pocket nih.gov. While ortho-substitution with an electron-withdrawing group like fluorine has been shown to increase activity in some benzodiazepine (B76468) derivatives, the specific effects are highly dependent on the target receptor's topology researchgate.net. In some cases, substitution at the meta position has also been shown to improve biological activity beilstein-journals.org. The fluorine atom's ability to act as a hydrogen bond acceptor, but not a donor, further diversifies its potential interactions within the binding site nih.gov.

The methyl group at the C4 position of the benzyl ring also significantly contributes to the ligand-target interactions. Methyl groups are lipophilic and can enhance binding affinity by occupying hydrophobic pockets within the receptor's active site wikipedia.org. The introduction of a methyl group on the aromatic ring of a benzyl substituent can suppress hydrogenolysis, indicating an electronic effect on the ring researchgate.net.

The size and position of the methyl group can also induce specific conformational preferences in the ligand, which may be more favorable for binding researchgate.net. The interplay between the electronic effects of the methyl group and the steric constraints of the binding pocket can fine-tune the compound's activity and selectivity.

The benzyl group as a whole provides a critical scaffold for orienting the fluorine and methyl substituents. The aromatic ring can engage in various non-covalent interactions with the receptor, including π-π stacking, cation-π, and hydrophobic interactions. The steric bulk of the entire 3-fluoro-4-methylbenzyl group influences how the ligand fits into the binding site, with larger groups potentially leading to steric hindrance if the pocket is not accommodating nih.govyoutube.com.

Derivatization Strategies for Analog Design

To further explore the SAR of this compound and to optimize its pharmacological properties, various derivatization strategies can be employed. A key focus of these strategies is the modification of the 1,4-diazepane scaffold itself.

The N4-position of the 1,4-diazepane ring is a prime target for chemical modification to generate novel analogs with potentially improved activity, selectivity, or pharmacokinetic profiles uwaterloo.ca. The secondary amine at this position provides a convenient handle for introducing a wide variety of substituents.

Studies have shown that N-alkylation at the N4 position can significantly impact biological activity. For example, in a series of (4-substituted-1,4-diazepan-1-yl)(phenyl)methanone derivatives designed as amyloid-beta (Aβ) aggregation inhibitors, the introduction of alkyl substituents of varying lengths at the N4 position was investigated uwaterloo.ca. The results indicated that these modifications could modulate the inhibitory activity towards different isoforms of Aβ, highlighting the importance of the N4-substituent in directing the compound's biological effects uwaterloo.ca. The synthesis of such derivatives often involves standard procedures like reductive amination or coupling reactions with various electrophiles, allowing for the creation of a diverse library of compounds for biological screening nih.govjocpr.com.

Bioisosteric Replacements in the Substituted Benzyl Group

Bioisosteric replacement is a widely used strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its steric and electronic features. In the context of this compound, the substituted benzyl moiety is a critical pharmacophoric element, and its modification can profoundly impact biological activity.

Research in related 1,4-diazepane and benzodiazepine series has demonstrated that replacing the phenyl ring with various heteroaromatic systems can lead to significant changes in activity. For instance, in benzodiazepine derivatives, the substitution of the phenyl ring with thienyl or furyl groups has been shown to influence their affinity for benzodiazepine receptors. rsc.org Specifically, 5-(2'-thienyl) benzodiazepines exhibited high affinity and anticonvulsant properties. rsc.org This suggests that similar heterocyclic replacements for the 3-fluoro-4-methylphenyl group in the target compound could be a fruitful area of investigation. The goal of such modifications is often to enhance properties like metabolic stability, solubility, or to explore new interactions with the biological target. chem-space.com

The fluorine and methyl substituents on the benzyl ring of the parent compound are also key determinants of its activity. The introduction of electron-withdrawing groups, such as halogens, at the para position of a benzylidene group at position 3 of the diazepine (B8756704) ring has been shown to produce potent compounds in other series. chemisgroup.us Therefore, altering the position and nature of these substituents on the benzyl ring of this compound, or replacing them with other bioisosteric groups, is a logical step in SAR exploration. For example, replacing the methyl group with a trifluoromethyl group or the fluoro group with other halogens or a cyano group could modulate the electronic properties and lipophilicity of the molecule, potentially leading to improved pharmacological profiles.

Original Group Potential Bioisosteric Replacement Rationale for Replacement
PhenylThienyl, Furyl, PyridylModulate lipophilicity, introduce hydrogen bond acceptors/donors, alter metabolic profile.
FluoroChloro, Bromo, CyanoModify electronic properties and lipophilicity.
MethylTrifluoromethyl, EthylAlter steric bulk and electronic effects.

Exploration of Fused Ring Systems and Hybrid Structures

Fusing additional rings to the 1,4-diazepane core of this compound can lead to conformationally restricted analogs and novel chemical entities with potentially enhanced biological activity and selectivity. The diazepine ring is conformationally flexible, and fusing another ring system can lock it into a more bioactive conformation, thereby increasing its affinity for the target. chemisgroup.us

The synthesis of various fused 1,4-diazepine systems has been reported in the literature, highlighting the versatility of this scaffold for creating diverse chemical architectures. For example, the fusion of a triazole ring to a 1,4-benzodiazepine (B1214927) unit has led to well-known drugs like alprazolam and estazolam. nih.gov This indicates that fusing heterocyclic rings such as triazoles, oxadiazoles, or pyrimidines to the 1,4-diazepane ring of the target compound could yield novel and potent derivatives. chemisgroup.usnih.gov

A study on the synthesis of a new ring system, benzo[f]pyrimido[1,2-d] rsc.orgnih.govjocpr.comtriazolo[1,5-a] nih.govresearchgate.netdiazepine, and its analogs demonstrated the feasibility of constructing complex polycyclic structures based on the diazepine core. nih.gov While the antiproliferative activity of the synthesized compounds was evaluated, this work primarily showcases the synthetic accessibility of such fused systems. nih.gov Another approach involves the synthesis of azetidine-fused 1,4-benzodiazepines, which can then undergo ring-opening reactions to generate diverse functionalized 1,4-benzodiazepine derivatives. nih.gov

Hybrid molecules, which combine the this compound scaffold with other known pharmacophores, represent another promising strategy. This approach aims to create bifunctional molecules that can interact with multiple targets or exhibit a synergistic effect. For instance, linking the 1,4-diazepane moiety to a benzofuran, a privileged structure in medicinal chemistry, could result in hybrid compounds with novel biological activities. researchgate.net The synthesis of coumarin (B35378) and thiophene-fused 1,4-diazepines has also been reported, further expanding the accessible chemical space for such hybrid structures. jocpr.com

Fused Ring/Hybrid Strategy Example of Fused Heterocycle/Pharmacophore Potential Therapeutic Application
Fused Ring SystemsTriazole, Pyrimidine, OxadiazoleCNS disorders, Oncology
Hybrid MoleculesBenzofuran, CoumarinAntibacterial, Anticancer

Molecular Interaction and Theoretical Studies

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools used to predict and analyze the interactions between a ligand, such as 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane, and its biological target. These methods provide a detailed understanding of the structural and energetic factors that govern molecular recognition.

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a potential drug candidate. The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energies for different poses.

Table 1: Hypothetical Docking Simulation Parameters for this compound

ParameterDescription
Receptor Target To be determined
Software AutoDock, Glide, GOLD
Scoring Function Empirical, knowledge-based, or force-field based
Search Algorithm Lamarckian genetic algorithm, Monte Carlo
Binding Site Definition Grid-based, centered on known active site residues

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. By simulating the movements of atoms and molecules, MD can elucidate the detailed mechanism of interaction and calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. For a QSAR study involving this compound, a dataset of structurally related diazepane derivatives with corresponding biological activity data would be required.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of a molecule. These calculations can provide information about the molecule's geometry, charge distribution, and reactivity, which are crucial for understanding its interaction with a biological target.

Characterization of Ligand-Target Interactions

Understanding the specific interactions between a ligand and its target is fundamental for rational drug design.

Identification of Key Binding Site Features and Interactions

Once a docking pose is obtained, it is analyzed to identify the key interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. The identification of these interactions is crucial for optimizing the ligand's structure to improve its affinity and selectivity. For this compound, the fluoro and methyl groups on the benzyl (B1604629) ring, as well as the nitrogen atoms in the diazepane ring, would be expected to play significant roles in its binding interactions.

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

Theoretical and computational studies provide a foundational understanding of the non-covalent interactions that govern the molecular recognition and assembly of this compound. These interactions are primarily hydrogen bonds and π-stacking.

Hydrogen Bonding:

The 1,4-diazepane ring contains two nitrogen atoms, which can act as hydrogen bond acceptors. The secondary amine within the diazepane ring can also serve as a hydrogen bond donor. The fluorine atom attached to the benzyl group is a potential, albeit weak, hydrogen bond acceptor.

Computational models suggest the possibility of various intermolecular hydrogen bonds. For instance, the secondary amine of the diazepane ring can form a hydrogen bond with a nitrogen atom of an adjacent molecule. This interaction is pivotal in the formation of molecular networks in the solid state.

Pi-Stacking Interactions:

The fluorinated methylbenzyl group provides a platform for π-stacking interactions. These interactions, which are attractive, noncovalent interactions between aromatic rings, play a significant role in the stabilization of molecular structures. In the case of this compound, face-to-face π-stacking between the aromatic rings of adjacent molecules can occur. The presence of the fluorine atom can influence the electrostatic potential of the aromatic ring, potentially modulating the strength and geometry of these π-stacking interactions.

Theoretical calculations are essential to quantify the energetic contributions of these different types of interactions. Such studies can predict the most stable conformations and aggregation states of the molecule, providing a molecular-level understanding of its properties.

Table 1: Potential Hydrogen Bond Interactions

Donor Atom/Group Acceptor Atom/Group Predicted Interaction Type
Secondary Amine (N-H) of Diazepane Nitrogen Atom of Diazepane Intermolecular Hydrogen Bond
Secondary Amine (N-H) of Diazepane Fluorine Atom of Benzyl Group Weak Intermolecular Hydrogen Bond

Table 2: Potential Pi-Stacking Interactions

Interacting Moiety 1 Interacting Moiety 2 Predicted Interaction Type
3-Fluoro-4-methylbenzyl Ring 3-Fluoro-4-methylbenzyl Ring Parallel-displaced π-stacking
3-Fluoro-4-methylbenzyl Ring 3-Fluoro-4-methylbenzyl Ring T-shaped π-stacking

In Vitro Pharmacological Evaluation and Mechanistic Investigations

Receptor Binding Affinity Studies

Receptor binding assays are fundamental in determining the affinity of a ligand for a specific receptor. For 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane, these studies have focused on its ability to displace known radiolabeled ligands from their binding sites, thereby providing a quantitative measure of its binding potential.

Radioligand displacement assays are a standard method to study ligand-receptor interactions. In the context of novel 1,4-diazepane-based compounds, these assays are employed to determine binding affinities for specific targets, such as sigma receptors (σ1 and σ2). The general methodology involves incubating a preparation of cell membranes expressing the receptor of interest with a specific radioligand, a molecule that binds with high affinity and can be detected due to its radioactive isotope.

For the evaluation of compounds structurally related to this compound, radioligands such as [³H]-(+)-Pentazocine for the σ1 receptor and [³H]-DTG (di-o-tolylguanidine) for the σ2 receptor are commonly used. The assay measures the ability of the test compound, in this case, this compound, to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 value.

Competitive binding experiments are a direct application of the radioligand displacement principle to determine the binding affinity (Ki) of a test compound. The Ki value is a measure of the inhibitory constant for the compound and is calculated from the IC50 value, taking into account the concentration and affinity of the radioligand used in the assay.

In studies of similar diazepane derivatives, competitive binding experiments have been performed against σ1 and σ2 receptors. These experiments reveal the potency of the compound at these receptors and can also indicate its selectivity. For instance, a lower Ki value for the σ1 receptor compared to the σ2 receptor would suggest that the compound is more selective for the σ1 subtype. While specific Ki values for this compound are not detailed in the provided search results, the methodology for their determination is well-established within the investigation of this class of compounds.

Table 1: Representative Radioligands for Sigma Receptor Binding Assays

Receptor SubtypeRadioligand
Sigma-1 (σ1)[³H]-(+)-Pentazocine
Sigma-2 (σ2)[³H]-DTG (di-o-tolylguanidine)

This table is generated based on methodologies described for similar compounds.

Enzyme Inhibition or Activation Studies

There are currently no available studies investigating the inhibitory or activating effects of this compound on any specific enzyme targets. While other diazepane-containing molecules have been identified as inhibitors of enzymes such as Factor Xa and LFA-1, similar evaluations for this particular compound have not been reported. nih.govnih.gov The broader class of nitrogen-containing heterocyclic compounds, including diazepines, has been a source of various enzyme inhibitors, but specific data for this compound is absent. nih.govnih.gov

Cellular Mechanism of Action Studies

Comprehensive studies on the cellular mechanism of action for this compound are not present in the scientific literature. This includes investigations into its impact on intracellular signaling, cytotoxicity, and cell cycle regulation.

Investigation of Intracellular Signaling Pathways

No research has been published detailing the effects of this compound on intracellular signaling cascades. The modulation of signaling pathways is a critical aspect of understanding a compound's mechanism of action, but such data for this specific molecule is unavailable. nih.gov

Cell Line-Based Cytotoxicity and Proliferation Assays

While numerous studies have evaluated the cytotoxic and anti-proliferative effects of various novel diazepane and benzodiazepine (B76468) derivatives against different cancer cell lines, chemrj.orgnih.govnih.govmdpi.com there is no published data from such assays for this compound. Consequently, its potential as an anticancer agent remains undetermined.

Assessment of Apoptosis and Cell Cycle Modulation

Similarly, the scientific literature lacks any assessment of this compound's ability to induce apoptosis or modulate the cell cycle in any cell lines. rsc.orgnih.govmdpi.com Such studies are fundamental in cancer research to determine if a compound can trigger programmed cell death or halt cell proliferation, but this information is not available for the specified compound.

Future Research Directions

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The exploration of the therapeutic potential of 1-(3-fluoro-4-methylbenzyl)-1,4-diazepane hinges on the ability to synthesize a diverse library of analogues. Future research should focus on developing robust and efficient synthetic methodologies to access structurally complex derivatives. Current strategies for synthesizing 1,4-diazepane cores often involve multi-step sequences that can be time-consuming and low-yielding.

Key areas for development include:

Asymmetric Synthesis: Developing enantioselective routes to produce chiral 1,4-diazepane analogues is crucial, as stereochemistry often plays a pivotal role in biological activity. Methods like chiral Brønsted acid-catalyzed enantioselective desymmetrization could be explored. nih.gov

Catalytic Methods: The use of modern catalytic systems, such as ruthenium-catalyzed hydrogen borrowing reactions, could provide more environmentally friendly and efficient pathways to diazepane rings from readily available diols and diamines. organic-chemistry.org

Combinatorial Chemistry: Employing combinatorial synthesis strategies on solid supports could accelerate the generation of a large library of analogues with diverse substitutions on both the benzyl (B1604629) ring and the diazepane core. researchgate.net This would allow for a more thorough exploration of the structure-activity relationship (SAR).

Novel Cyclization Strategies: Investigating new intramolecular cyclization techniques, such as copper-catalyzed C-N bond coupling, could offer alternative and milder conditions for constructing the seven-membered diazepine (B8756704) ring. nih.govmdpi.com

Table 1: Potential Synthetic Strategies for this compound Analogues
Synthetic ApproachDescriptionPotential AdvantagesReference
Asymmetric Reductive AminationFormation of chiral amines, which can be precursors to enantiomerically pure diazepanes.Access to single enantiomers, crucial for pharmacological studies. researchgate.net
Intramolecular C–N CouplingCopper-catalyzed ring closure to form the diazepine ring from an acyclic precursor.Mild reaction conditions and functional group tolerance. nih.gov
Hydrogen Borrowing CatalysisRuthenium-catalyzed coupling of diols and diamines to form the diazacycle.High atom economy and environmentally friendly (produces water as a byproduct). organic-chemistry.org
Multi-component ReactionsOne-pot synthesis involving three or more starting materials to rapidly build molecular complexity.High efficiency and rapid generation of diverse structures. researchgate.net

Advanced Structural Biology Studies of Ligand-Target Complexes

To understand the mechanism of action of any potential biological activity of this compound and to guide the rational design of more potent and selective analogues, detailed structural information at the atomic level is indispensable. Future research should aim to elucidate the three-dimensional structures of this compound and its derivatives in complex with their biological targets.

Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools for this purpose. nih.govfrontiersin.org For instance, cryo-EM has been successfully used to determine the structure of the benzodiazepine-sensitive α1β1γ2S tri-heteromeric GABA-A receptor, providing crucial insights into how benzodiazepines bind to this complex. nih.govnih.gov Similar studies could be undertaken for novel targets of 1,4-diazepane derivatives.

Obtaining crystal or cryo-EM structures would:

Reveal the precise binding mode and conformation of the ligand within the target's active site. nih.gov

Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to binding affinity. nih.gov

Provide a structural basis for understanding the SAR of the compound series.

Enable structure-based drug design (SBDD) to optimize lead compounds. nih.gov

Expansion of Pharmacological Profiling to Underexplored Biological Targets

The 1,4-diazepane scaffold is known to interact with a variety of biological targets, leading to a wide range of pharmacological effects. jocpr.com While classical targets for related benzodiazepines include the GABA-A receptor, derivatives of the core 1,4-diazepane structure have shown activity at other targets. chemisgroup.usnih.gov A crucial future direction is to perform extensive pharmacological profiling of this compound and its analogues against a broad panel of receptors, enzymes, and ion channels.

This expanded profiling could uncover novel therapeutic applications. For example, various 1,4-diazepane derivatives have been investigated as:

Sigma Receptor Ligands: For potential applications as antipsychotics and agents against neurodegenerative disorders. nih.govnih.gov

Anticancer Agents: Some derivatives act as protein synthesis inhibitors or farnesyltransferase inhibitors, showing potent antitumor activity. acs.orgnih.gov

PPARα Agonists: Identified through in silico screening, these compounds have potential for treating non-alcoholic fatty liver disease (NAFLD). nih.govtandfonline.com

Screening against these and other, less-explored targets (e.g., orphan GPCRs, epigenetic targets) could reveal unexpected activities and open new avenues for drug development.

Table 2: Potential Biological Targets for Pharmacological Profiling
Target ClassSpecific ExamplesPotential Therapeutic AreaReference
ReceptorsGABA-A Receptors, Sigma-1 and Sigma-2 ReceptorsAnxiety, Epilepsy, Neurodegeneration, Psychiatry chemisgroup.usnih.gov
EnzymesFarnesyltransferase, Protein KinasesOncology nih.gov
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptor α (PPARα)Metabolic Diseases (e.g., NAFLD) nih.gov
OtherProtein Synthesis MachineryOncology acs.org

Application of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful approach to accelerate the development of analogues of this compound. nih.govbiorxiv.org These computational tools can analyze vast datasets to identify patterns and make predictions, thereby guiding a more focused and efficient research strategy.

Future applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive QSAR models based on an initial library of synthesized analogues can help predict the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. chemisgroup.usnih.gov

Virtual Screening and Molecular Docking: Large chemical databases can be screened in silico to identify other 1,4-diazepane derivatives that are likely to bind to a specific target. tandfonline.comthesciencein.orgresearchgate.net Molecular docking can predict the binding poses and affinities of these virtual hits.

De Novo Drug Design: Generative AI models can be trained on the structural features of known active 1,4-diazepanes to design novel molecules with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles.

Predictive Modeling of ADMET Properties: ML models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase, reducing the likelihood of late-stage failures.

By leveraging these computational approaches, researchers can navigate the chemical space around the this compound scaffold more intelligently, ultimately enhancing the efficiency and success rate of the drug discovery process. arxiv.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(3-Fluoro-4-methylbenzyl)-1,4-diazepane, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step processes, such as alkylation of the 1,4-diazepane core with 3-fluoro-4-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Optimization strategies include:

  • Temperature control : Lowering reaction temperatures (0–25°C) to minimize side reactions like over-alkylation .
  • Catalyst screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl halide reactivity .
  • Purification : Use of column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the benzyl substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl group at δ 2.3 ppm) and diazepane ring conformation .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₃H₁₇FN₂ requires m/z 236.1429) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the diazepane ring and benzyl substituent orientation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to GABAₐ receptors?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on fluorine’s electronegativity and methyl group steric effects. Compare results with diazepam’s binding pose .
  • MD simulations : Perform 100-ns molecular dynamics simulations to assess stability of the ligand-receptor complex in a lipid bilayer environment .
  • Free energy calculations : Apply MM-GBSA to quantify binding energy contributions from hydrophobic and hydrogen-bonding interactions .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardized assays : Re-evaluate potency using uniform cell lines (e.g., HEK293 expressing α1β2γ2 GABAₐ subunits) and buffer conditions (pH 7.4, 37°C) .
  • Meta-analysis : Statistically aggregate data from peer-reviewed studies to identify outliers and assess publication bias .
  • Proteomics : Use LC-MS/MS to verify receptor subunit expression levels in test systems, which may explain variability .

Q. How can factorial design optimize the scalability of this compound synthesis while maintaining enantiopurity?

  • Methodological Answer :

  • Variables : Test factors like solvent polarity (DMF vs. acetonitrile), base stoichiometry (1.2–2.0 equiv), and reaction time (12–24 hrs) .
  • Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize racemization .
  • Chiral HPLC : Monitor enantiomeric excess (>98%) using a Chiralpak AD-H column with hexane/isopropanol mobile phase .

Cross-Disciplinary Research Questions

Q. What integrated approaches combine chemical biology and neuropharmacology to study off-target effects of this compound?

  • Methodological Answer :

  • Thermal proteome profiling (TPP) : Identify protein targets by quantifying thermal stability shifts in native cell lysates after ligand treatment .
  • Calcium imaging : Use Fluo-4 AM to assess off-target activation of voltage-gated calcium channels in primary neurons .
  • Transcriptomics : Perform RNA-seq on treated neuronal cultures to map gene expression changes linked to unintended pathways .

Q. How do steric and electronic effects of the 3-fluoro-4-methylbenzyl group influence the compound’s metabolic stability in vivo?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Compare with analogs lacking fluorine/methyl groups .
  • CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
  • DFT calculations : Model electron density maps to correlate fluorine’s electronegativity with oxidation susceptibility at the benzyl position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.